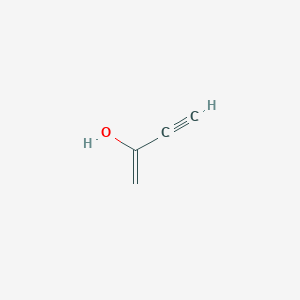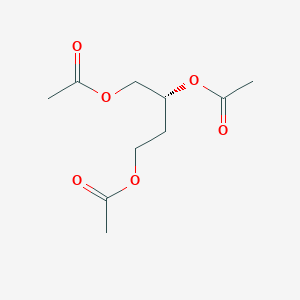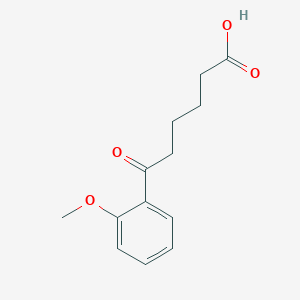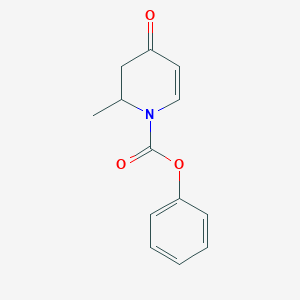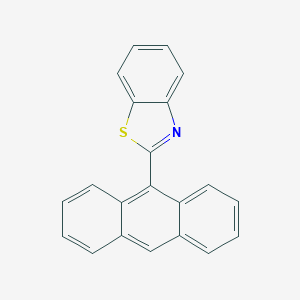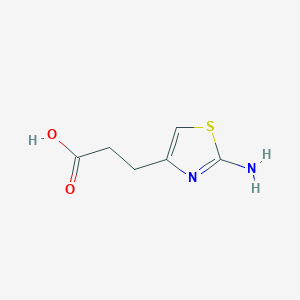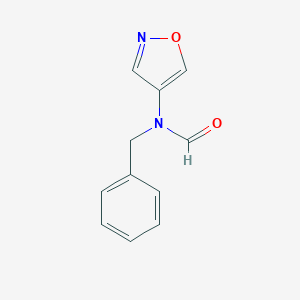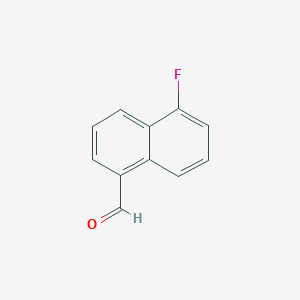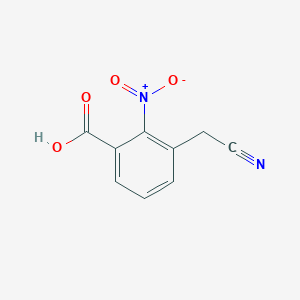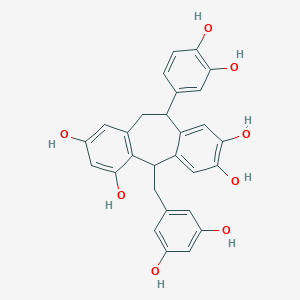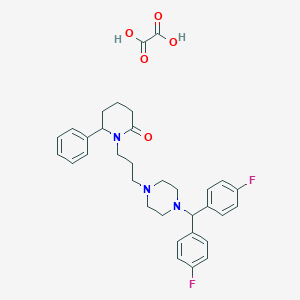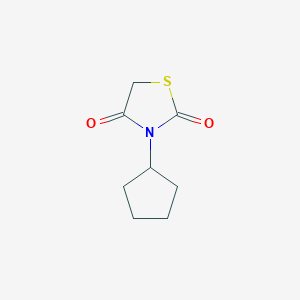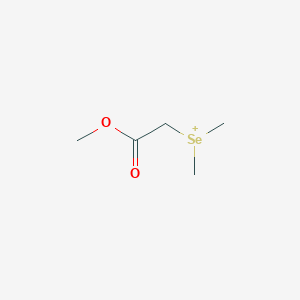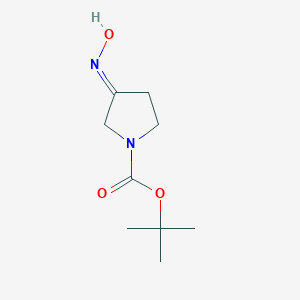
tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate
Descripción general
Descripción
Synthesis Analysis
Synthesis of related compounds involves starting with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. Coupling with aromatic aldehydes affords Schiff base compounds, characterized by FTIR, 1H, and 13C NMR spectroscopic methods. This synthesis process highlights the intricate steps and conditions necessary for crafting such complex molecules (Çolak, Karayel, Buldurun, & Turan, 2021).
Molecular Structure Analysis
The molecular and crystal structure of synthesized compounds is determined using X-ray crystallographic analysis. For instance, the structure of (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is characterized, revealing intramolecular hydrogen bonds that stabilize the molecular structure (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Reactions and Properties
Various chemical reactions are employed in the synthesis and modification of related pyrrolidine derivatives. For instance, continuous flow synthesis utilizes HBr generated as a byproduct to hydrolyze t-butyl esters in situ, showcasing the innovative approaches in the formation of pyrrolidine-3-carboxylic acids (Herath & Cosford, 2010).
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
- The compound has been used in the enantioselective synthesis of chiral pyrrolidines, a class of organic compounds with significant biological activity. For example, an efficient synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy was demonstrated, showing its utility in creating chiral compounds (Chung et al., 2005).
Structural Analysis and Synthesis
- The molecular structure of similar tert-butyl-substituted pyrrolidines has been extensively studied. These studies often focus on the crystal structure, confirming various configurations and conformations, which is crucial in understanding the compound's reactivity and potential applications (Weber et al., 1995).
Application in Medicinal Chemistry
- Variants of this compound have shown potential in the development of anti-inflammatory and analgesic agents. Some derivatives have been evaluated and found to possess dual inhibitory activity against prostaglandin and leukotriene synthesis, indicating potential therapeutic applications (Ikuta et al., 1987).
Synthetic Methodology Development
- Research has also focused on developing new synthetic methods using tert-butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate or its derivatives. This includes studies on asymmetric synthesis, highlighting the importance of this compound in creating complex, chiral molecules with potential pharmaceutical applications (Funabiki et al., 2008).
Drug Metabolism and Disposition Studies
- Some studies have investigated the metabolism of compounds containing tert-butyl pyrrolidine carboxylate structures in biological systems. These studies are essential for understanding how these compounds are processed in the body and their potential as drug candidates (Yoo et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl (3E)-3-hydroxyiminopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-5-4-7(6-11)10-13/h13H,4-6H2,1-3H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGFRVVFQKZXFV-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=NO)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC/C(=N\O)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

